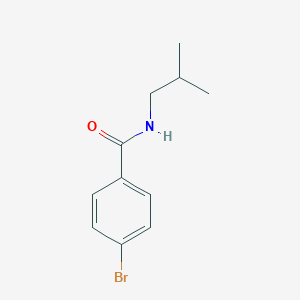

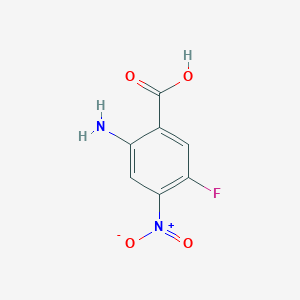

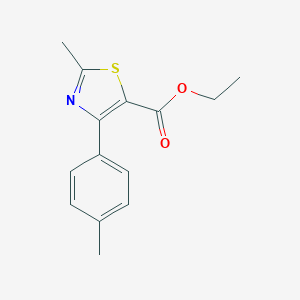

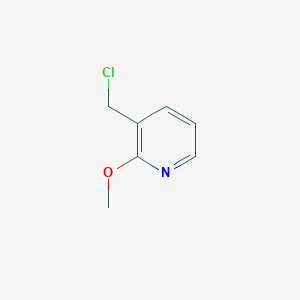

![molecular formula C10H6ClN3O3 B060430 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine CAS No. 175135-50-9](/img/structure/B60430.png)

2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine is a compound of interest in the field of organic chemistry due to its structural complexity and potential reactivity. It serves as a precursor for various chemical reactions and has been studied for its unique properties in catalysis and material science. The compound is notable for its incorporation of both chloro and nitro substituents, which contribute to its reactivity and potential applications in synthesis and chemical engineering.

Synthesis Analysis

The synthesis of this compound involves several steps, including nitration, chlorination, and oxidative conditions. One approach to its synthesis is through the reaction of pyridine derivatives with nitro and chloro reagents under specific conditions. These processes are carefully controlled to achieve the desired substitution pattern on the pyridine ring (Bakke, 2005).

Scientific Research Applications

Oxo-Transfer Reactivity

- Study 1: A study by Goodwin et al. (2001) explored the oxo-transfer catalyst (nitro)(pyridyl)cobalt(III) tetraphenylporphyrin, which includes a pyridine ligand similar to 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine. This research focused on understanding the reactivity of these compounds toward catalytic secondary oxo transfer, which is crucial in various chemical reactions (Goodwin et al., 2001).

ESR Spectra and Molecular Orbital Calculations

- Study 2: Cottrell and Rieger (1967) obtained electron spin resonance spectra of anion radicals including 3-nitropyridine and 2-chloro-5-nitropyridine, closely related to the compound . They used molecular orbital calculations to help understand these compounds' electronic structures, vital for designing materials and understanding reaction mechanisms (Cottrell & Rieger, 1967).

Synthesis of Pyrazolopyridines

- Study 3: Foster and Hurst (1973) researched the preparation of 3-substituted 2-aryl-2H-pyrazolo[4,3-b]pyridines, involving reactions with 2-arylaminomethyl-3-nitropyridines. This study is significant for synthesizing new pyrazolopyridine derivatives, which are important in medicinal chemistry (Foster & Hurst, 1973).

Ligand Oxidation in Ruthenium(III) Nitro Complexes

- Study 4: Keene et al. (1980) examined the oxidation of the ligand in nitro complexes of ruthenium(III), which has relevance in understanding redox processes in coordination chemistry. The study provides insights into how ligands similar to this compound behave in transition metal complexes (Keene et al., 1980).

Synthesis of Potential Anticancer Agents

- Study 5: Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, closely related to the compound . This research is significant for its potential applications in developing new anticancer drugs (Temple et al., 1983).

Safety and Hazards

properties

IUPAC Name |

2-(2-chloropyridin-3-yl)oxy-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3/c11-9-8(4-2-5-12-9)17-10-7(14(15)16)3-1-6-13-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCYWUKMLLWUAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(N=CC=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379182 |

Source

|

| Record name | 2-[(2-chloro-3-pyridyl)oxy]-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-50-9 |

Source

|

| Record name | 2-Chloro-3-[(3-nitro-2-pyridinyl)oxy]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-chloro-3-pyridyl)oxy]-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

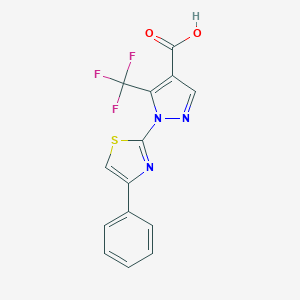

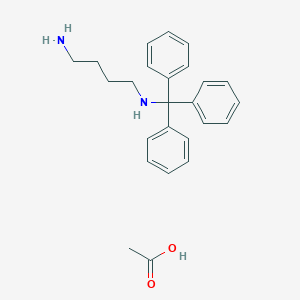

![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)